4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
CAS No.: 1357476-67-5
Cat. No.: VC2567505
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357476-67-5 |
|---|---|
| Molecular Formula | C9H9BrF3N |
| Molecular Weight | 268.07 g/mol |
| IUPAC Name | 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine |
| Standard InChI | InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 |
| Standard InChI Key | XAQNICQGPIHIIH-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F |
| Canonical SMILES | CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a substituted pyridine with a bromine atom at the 4-position and a trifluoromethylated isopropyl group at the 2-position. This unique structural arrangement contributes to its distinctive chemical properties and applications in synthetic chemistry.
Identification Data
The compound can be identified through various standard chemical identifiers, as presented in Table 1:
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1357476-67-5 |
| Molecular Formula | C₉H₉BrF₃N |
| Molecular Weight | 268.07 g/mol |
| IUPAC Name | 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine |
| InChI | InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 |
| InChIKey | XAQNICQGPIHIIH-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=NC=CC(Br)=C1)C(F)(F)F |
The compound has several common synonyms in scientific literature and commercial catalogs, including:
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4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
-
4-Bromo-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
Physical and Chemical Properties
Physical Properties
The compound exhibits specific physical characteristics that are important for handling, storage, and application purposes. Key physical properties are summarized in Table 2:
Table 2: Physical Properties
Chemical Properties
The chemical behavior of this compound is influenced by its structural features, particularly the electron-withdrawing trifluoromethyl group and the reactive bromine substituent:
Table 3: Chemical Properties
The bromine atom at the 4-position makes this compound particularly valuable as a building block for various chemical transformations, including cross-coupling reactions that are common in pharmaceutical synthesis .
Synthesis Methods
Standard Synthetic Route
The synthesis of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine has been documented in the literature. One established method involves bromination of the corresponding non-brominated pyridine derivative:
To a solution of the starting material (8.7 g, 42.40 mmol, 1 eq) in 1,2-dichloroethane (90 mL), phosphorus(V) oxybromide (18.23 g, 63.60 mmol, 6.47 mL, 1.5 eq) is added. The mixture is stirred at 80°C for 4 hours. If the reaction is incomplete (monitored by TLC using petroleum ether: ethyl acetate: ethanol = 4:3:1), additional phosphorus(V) oxybromide (6.08 g, 21.20 mmol, 2.16 mL, 0.5 eq) is added, and the mixture is stirred for another 3 hours at 80°C .
After completion, the reaction mixture is carefully poured into ice-saturated sodium bicarbonate solution (300 mL), and the pH is adjusted to 7-8. The product is extracted with ethyl acetate (3 × 100 mL), and the combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. Purification by column chromatography (SiO₂, petroleum ether: ethyl acetate = 1:0 to 50:11) yields the target compound as a light yellow oil (8.5 g, 31.71 mmol, 67.37% yield, 100% purity) .
Synthetic Significance
This synthetic approach demonstrates the compound's role as an intermediate in pharmaceutical and organic chemistry. The controlled bromination and isolation procedures highlight the importance of precise reaction conditions in obtaining high-purity material for further applications .
Applications and Uses
Research and Development Applications
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine serves as a valuable building block in organic synthesis and medicinal chemistry research. Its primary applications include:
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Intermediate in the synthesis of more complex heterocyclic compounds
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Building block for pharmaceutical active ingredients
Pharmaceutical Relevance
| Hazard Type | Category | Hazard Statement |
|---|---|---|
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
The compound carries the signal word "Warning" according to GHS labeling requirements .
Structural Relationships
Similar Compounds
Several compounds with structural similarity to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine have been identified in chemical databases. These analogs provide valuable comparative information and potential alternative synthetic pathways:
Table 5: Structurally Related Compounds
| Compound | CAS Number | Similarity Index | Key Difference |
|---|---|---|---|
| 4-bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine | 1395492-65-5 | 0.93 | Cyclobutyl vs. dimethyl group |
| 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol | 1801439-27-9 | 0.83 | Additional hydroxyl group, different substitution position |
| 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine | 1335050-19-5 | 0.81 | Different bromine position, ethyl vs. isopropyl |
| 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 1378865-93-0 | 0.81 | Methyl vs. bromine at 4-position |
These related structures may offer alternative reactivity profiles while maintaining key structural elements of the parent compound .
Comparison with 4-Bromo-2-(trifluoromethyl)pyridine
A particularly noteworthy comparison can be made with 4-Bromo-2-(trifluoromethyl)pyridine (CAS: 887583-90-6), which represents a simplified analog lacking the dimethyl group:
Table 6: Comparison with 4-Bromo-2-(trifluoromethyl)pyridine
| Property | 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 4-Bromo-2-(trifluoromethyl)pyridine |
|---|---|---|
| Molecular Formula | C₉H₉BrF₃N | C₆H₃BrF₃N |
| Molecular Weight | 268.07 g/mol | 226.00 g/mol |
| Key Structural Difference | Contains dimethyl group between pyridine and CF₃ | Direct attachment of CF₃ to pyridine ring |
| Reactivity | Potentially less reactive at 2-position | More reactive at 2-position |
This comparison highlights how the additional dimethyl group in 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine may influence its physical properties, reactivity, and pharmaceutical applications .
Research Applications
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